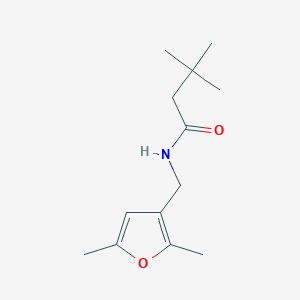

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide, also known as DMF-DMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF-DMA is a synthetic compound that belongs to the class of amides and has a molecular weight of 217.33 g/mol.

Applications De Recherche Scientifique

Fluorescent Dye and Sensing Applications

- Photophysical Properties : N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide (DMMF) has been studied for its photophysical parameters, including electronic absorption spectra, molar absorptivity (ε), fluorescence spectra, and fluorescence quantum yield (φf) . These properties make it suitable for use as a fluorescent dye.

- Fluorescence Sensing : DMMF’s fluorescence behavior changes with solvent polarity, which makes it useful for sensing applications. Its emission spectra exhibit a bathochromic shift (redshift) as solvent polarity increases . Researchers can exploit this property for detecting changes in environmental conditions or analyte concentrations.

Organic Electronics and Optoelectronic Devices

- Molecular Electronics : Polycyclic aromatic hydrocarbons (PAHs) like DMMF play a crucial role in molecular electronics. Their π-orbital overlaps allow for efficient charge transport, making them valuable in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .

- Fluorene-Based Materials : DMMF, being a derivative of fluorene, contributes to the development of materials for electronic devices. Its unique structure with two benzene rings linked by a five-membered ring enhances its π-conjugation, making it suitable for optoelectronic applications .

Synthetic Chemistry and Chalcone Derivatives

- Chalcone Synthesis : DMMF can serve as a precursor in the synthesis of chalcones. By reacting 3-acetyl-2,5-dimethylfuran with active aldehydes, researchers can obtain chalcone derivatives . These compounds have diverse applications, including antimicrobial and anti-inflammatory properties.

Computational Chemistry and Theoretical Studies

- DFT/TD-DFT Calculations : Density functional theory (DFT) and time-dependent DFT (TD-DFT) methods have been employed to study DMMF’s geometric and electronic structures in different solvents . These theoretical approaches provide insights into its behavior and interactions.

Materials Science and Crystal Properties

- Solid-State Fluorescence : DMMF forms solid crystals that exhibit intense yellow fluorescence with a maximum at 550 nm . Understanding its crystal properties can aid in designing luminescent materials for displays or sensors.

Solvent-Dependent Photochemistry

- Photodecomposition : DMMF undergoes photodecomposition in different solvents. The net photochemical quantum yields (φc) vary depending on the solvent polarity . Researchers can explore its behavior under specific conditions.

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-9-6-11(10(2)16-9)8-14-12(15)7-13(3,4)5/h6H,7-8H2,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMMWWHUAULDRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)

![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)